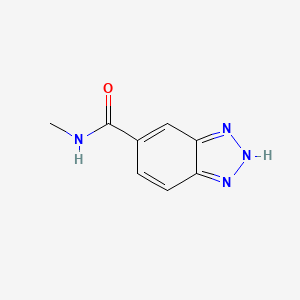

N-methyl-1H-1,2,3-benzotriazole-5-carboxamide

Description

Molecular Architecture and Bonding Patterns

Core Structural Features

N-methyl-1H-1,2,3-benzotriazole-5-carboxamide (C₈H₈N₄O) consists of a fused benzene-triazole ring system, with a carboxamide (-CONH₂) substituent at the 5-position and a methyl (-CH₃) group attached to the N1 nitrogen of the triazole ring. The benzotriazole moiety itself comprises a six-membered benzene ring fused to a five-membered triazole ring containing three nitrogen atoms. X-ray crystallographic data for related benzotriazole derivatives reveal bond lengths of 1.306 Å for the N=N bond and 1.340 Å for the adjacent N-N bond in the triazole ring, consistent with partial double-bond character due to resonance delocalization.

The carboxamide group introduces planar sp² hybridization at the carbonyl carbon (C=O bond length ~1.23 Å), while the methyl group adopts a tetrahedral geometry around the N1 nitrogen. Density functional theory (DFT) calculations on analogous systems suggest that the methyl substitution increases electron density at the N1 position, altering the compound’s dipole moment and intermolecular interactions.

Table 1: Key Bond Lengths and Angles in Benzotriazole Derivatives

Properties

IUPAC Name |

N-methyl-2H-benzotriazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-9-8(13)5-2-3-6-7(4-5)11-12-10-6/h2-4H,1H3,(H,9,13)(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVIETWSZAGFSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=NNN=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1H-1,2,3-benzotriazole-5-carboxamide typically involves the reaction of 1H-1,2,3-benzotriazole with methylamine and a carboxylating agent. One common method includes the use of N-methylation followed by carboxylation under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1H-1,2,3-benzotriazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the benzotriazole ring acts as a leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-methyl-1H-1,2,3-benzotriazole-5-carboxamide has shown potential as an anticancer agent. Research indicates that benzotriazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have been tested for their effects on breast cancer cell lines such as MCF7 and MDA231. These studies demonstrated significant inhibition of cell growth at specific concentrations, indicating the potential of benzotriazole derivatives in cancer therapy .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that benzotriazole derivatives possess moderate to good antibacterial properties. For example, certain derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as new antibacterial agents .

Antiparasitic Activity

Research has also highlighted the antiparasitic properties of benzotriazole derivatives. Specific modifications to the benzotriazole structure resulted in compounds that demonstrated significant activity against protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease. These findings suggest that this compound could be further explored for its antiparasitic potential .

Material Science

Corrosion Inhibitors

Benzotriazole compounds are widely recognized for their ability to function as corrosion inhibitors in metal protection applications. The presence of the benzotriazole moiety provides a protective layer on metal surfaces, preventing corrosion in various environments. Studies have demonstrated that this compound can effectively inhibit corrosion in copper and other metals by forming stable complexes with metal ions .

Photostabilizers

In material science, benzotriazoles are utilized as photostabilizers in polymers and coatings. They absorb ultraviolet light and prevent degradation of materials exposed to sunlight. This application is particularly relevant in industries where long-lasting materials are crucial, such as automotive and construction sectors .

Environmental Science

Environmental Remediation

The compound’s ability to interact with various environmental pollutants makes it a candidate for use in environmental remediation strategies. Benzotriazoles have been studied for their capacity to degrade hazardous organic compounds in contaminated water sources. Their effectiveness in breaking down pollutants highlights their potential role in environmental cleanup efforts .

Case Studies

Mechanism of Action

The mechanism of action of N-methyl-1H-1,2,3-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein structures. The exact pathways and targets are still under investigation, but its effects are thought to be mediated through its stable benzotriazole ring and functional groups .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

A. 1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide ()

- Structure : Differs in the triazole substitution pattern (4-carboxamide vs. 5-carboxamide) and includes ethoxyphenyl and methyltriazolyl groups.

B. 5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide ()

- Structure: Features a benzyl group at the 1-position and an amino substituent at the 5-position.

- Implications: The amino group introduces hydrogen-bonding capability, which could influence receptor binding in biological systems.

C. 4-Cyano-5-aryl-1H-1,2,3-triazoles ()

- Structure: Replaces the carboxamide with a cyano group and includes aryl substituents.

- Activity : Demonstrates tyrosine kinase inhibition (e.g., IC₅₀ values as low as 6.6 μM for HER2 phosphorylation). Electron-withdrawing substituents on the aryl group enhance activity, suggesting that electronic effects in the benzotriazole series could similarly modulate bioactivity .

D. N-Carbamimidoyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide ()

- Structure : Incorporates a carbamimidoyl group (guanidine derivative) instead of a methylamide.

- Synthesis : Prepared via base-catalyzed reactions, highlighting divergent synthetic routes compared to the target compound’s likely amidation or coupling strategies.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Selected Compounds

Key Observations :

- Lipophilicity : Ethoxy and benzyl groups () increase lipophilicity, which may enhance blood-brain barrier penetration.

Biological Activity

N-Methyl-1H-1,2,3-benzotriazole-5-carboxamide, a derivative of benzotriazole, has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure containing three nitrogen atoms. The presence of the carboxamide group enhances its solubility and reactivity, making it a candidate for various applications in drug discovery and agricultural practices.

Biological Activities

Research indicates that benzotriazole derivatives exhibit a range of biological activities:

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, potentially effective against various bacterial strains.

- Anticancer Activity : Studies suggest that it may inhibit cancer cell proliferation and induce apoptosis through interactions with cellular proteins such as tubulin.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells via tubulin interaction |

The biological activity of this compound is believed to be mediated through specific interactions with target enzymes. The nitrogen atoms in the triazole moiety play a crucial role in binding to active sites of enzymes involved in cell cycle regulation and apoptosis.

Pharmacokinetics

Similar compounds have demonstrated high chemical stability and favorable bioavailability under various environmental conditions. This stability may enhance the compound's therapeutic efficacy.

Case Studies

Several studies have investigated the biological effects of benzotriazole derivatives:

- Antiproliferative Effects : A study assessed the antiproliferative activity of benzotriazole derivatives on breast cancer cell lines (MCF7 and MDA231). The results indicated significant inhibition of cell growth at specific concentrations .

- Mechanistic Insights : Research highlighted that certain derivatives caused apoptosis in cancer cells, with flow cytometry revealing increased apoptotic markers upon treatment with specific concentrations of the compound .

Future Directions

Further research is needed to elucidate the exact binding sites and affinities of this compound with its biological targets. Understanding these interactions will be critical for optimizing its use in therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing N-methyl-1H-1,2,3-benzotriazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions of substituted benzotriazole precursors with carboxamide derivatives. For example, analogous compounds like benzo[c][1,2,5]oxadiazole-5-carboxamide are synthesized via coupling reactions using reagents such as thionyl chloride for carboxyl activation, followed by amidation with methylamine . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C), and stoichiometric ratios to minimize side products. Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is indispensable for confirming substituent positions and methyl group attachment. Infrared (IR) spectroscopy identifies carboxamide C=O stretches (~1650 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) provides definitive structural proof, as demonstrated in studies of similar triazole derivatives (e.g., 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, solved using SHELX-97 with R factor = 0.053) . For SCXRD, use programs like SHELXL for refinement and WinGX for data processing .

Q. What safety protocols should be prioritized during laboratory handling of this compound?

- Methodological Answer : While specific hazard data for this compound may be limited, structurally related benzotriazole derivatives often require precautions against inhalation and skin contact. Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂). Refer to safety data sheets (SDS) of analogous compounds, such as 1,2,3-benzotriazole-5-carboxamide hydrochloride, which emphasize wearing nitrile gloves and safety goggles .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution versus static crystal structures. For example, NMR may indicate equilibrium between tautomers, while SCXRD captures a single conformation. To reconcile this, perform variable-temperature NMR studies and compare with computational models (DFT calculations). Cross-validate using complementary techniques like mass spectrometry for molecular weight confirmation .

Q. What experimental strategies are effective in identifying and characterizing polymorphic forms or salt derivatives?

- Methodological Answer : Polymorph screening involves recrystallization from diverse solvents (e.g., ethanol, acetonitrile) under controlled evaporation rates. Thermal analysis (DSC/TGA) detects phase transitions, while PXRD distinguishes crystal packing variations. For salt forms, co-crystallize with counterions (e.g., HCl, Na⁺) and characterize via SCXRD, as seen in patent applications for related triazole carboxamide salts . SHELXL’s twin refinement tools are crucial for analyzing twinned crystals .

Q. How can computational modeling enhance the understanding of this compound’s reactivity or biological interactions?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like enzymes. Density Functional Theory (DFT) calculations (using Gaussian or ORCA) elucidate electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. For example, studies on pyrazole-carbothioamide derivatives combined synthesis with docking to identify potential inhibitors . Validate models with experimental IC₅₀ values from enzyme assays.

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing inconsistent biological activity data across studies?

- Methodological Answer : Apply meta-analysis frameworks to aggregate data from multiple sources, adjusting for variables like cell line heterogeneity or assay conditions. Use tools like R or Python for regression analysis to identify confounding factors. For example, if cytotoxicity IC₅₀ values vary, assess correlations with logP (lipophilicity) or metabolic stability data from liver microsome assays .

Q. How should researchers design experiments to ensure reproducibility in synthetic yields and purity?

- Methodological Answer : Standardize protocols using Design of Experiments (DoE) principles. For instance, vary reaction time, temperature, and catalyst loading in a factorial design to identify critical parameters. Purification via column chromatography (gradient elution) or recrystallization should be documented with Rf values and melting points. Purity verification via HPLC (≥95% by area) ensures batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.